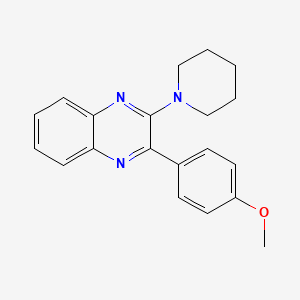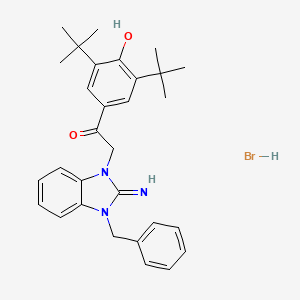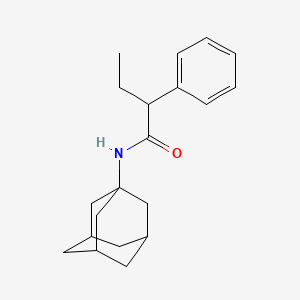
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline, also known as MPQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. MPQX is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
科学的研究の応用
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity in the brain, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the role of NMDA receptors in pain perception, addiction, and psychiatric disorders such as schizophrenia and depression.
作用機序
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, this compound blocks the influx of calcium ions into the neuron, which is responsible for the excitotoxicity observed in NMDA receptor-mediated neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in neurodegenerative diseases. This compound has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in pain perception and psychiatric disorders. This compound has also been shown to have anti-addictive properties by reducing the rewarding effects of drugs of abuse.
実験室実験の利点と制限
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific targeting of this receptor in experiments. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of this compound is that it has poor water solubility, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline. One area of interest is the development of more water-soluble analogs of this compound, which would improve its efficacy in experiments. Another area of interest is the use of this compound in combination with other drugs to target multiple pathways involved in neurodegenerative diseases. Additionally, further research is needed to explore the potential therapeutic applications of this compound in pain management and psychiatric disorders.
Conclusion
In conclusion, this compound is a selective antagonist of the NMDA receptor that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects and has been used to study the role of NMDA receptors in various physiological and pathological conditions. While it has several advantages for lab experiments, such as its selectivity and stability, it also has limitations such as poor water solubility. Future research on this compound will likely focus on the development of more water-soluble analogs and exploring its potential therapeutic applications in pain management and psychiatric disorders.
合成法
The synthesis of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline involves the reaction of 4-methoxyaniline with 1-piperidinyl-2,3-dichloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using a dehydrating agent such as phosphorus oxychloride to yield this compound.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNJIWNHSTERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)

![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)